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2-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Zika virus Flavivirus protease Pyrazine scaffold

2-(4-Fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034430-98-1, molecular formula C₁₇H₁₄FN₃O₂, MW 311.32 g/mol) is a synthetic small molecule belonging to the class of heteroaryl acetamide derivatives. It is built on a 2,3-disubstituted pyrazine core that is distinct from the more extensively characterized 2,5,6-trisubstituted pyrazine series.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 2034430-98-1
Cat. No. B2877236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
CAS2034430-98-1
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=COC=C3)F
InChIInChI=1S/C17H14FN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22)
InChIKeyMZEOSGCRGVPUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034430-98-1): Core Structural Features and Procurement-Relevant Identity


2-(4-Fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034430-98-1, molecular formula C₁₇H₁₄FN₃O₂, MW 311.32 g/mol) is a synthetic small molecule belonging to the class of heteroaryl acetamide derivatives. It is built on a 2,3-disubstituted pyrazine core that is distinct from the more extensively characterized 2,5,6-trisubstituted pyrazine series [1]. The compound is offered for research use with a typical purity of ≥95% [2]. At the time of this analysis, it is not approved as a pharmaceutical agent, and the publicly available biological annotation is substantially derived from structurally proximal analogs rather than direct experimental characterization of the compound itself [1]. This evidence guide accordingly focuses on structural, physicochemical, and scaffold-level comparator features that are most relevant to scientific procurement and lead-identification decisions.

Why Generic Substitution Cannot Be Relied Upon for 2-(4-Fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide in Research Programs


Substituting this compound with a generic pyrazine-acetamide analog is not scientifically warranted because the 2,3-disubstituted pyrazine scaffold enforces a unique vector presentation of the 4-fluorophenyl and furan-3-yl substituents [1]. This connectivity differs from the 2,5,6-trisubstituted pyrazine series that has demonstrated allosteric Zika virus NS2B-NS3 protease inhibition (IC₅₀ as low as 130 nM; cellular EC₆₈ 300–600 nM) [1], and also from the 2,3-disubstituted pyrazine analogs that incorporate a thioether linker or an indole moiety rather than the 4-fluorophenylacetamide side chain . Even minor linker alterations (e.g., methylene-to-thioether replacement) can profoundly alter conformational preferences, target engagement, and metabolic stability—effects that are not predictable without dedicated structure-activity relationship (SAR) studies . The limited public bioactivity data for this specific compound makes generic substitution a high-risk strategy for programs requiring reproducible pharmacological outcomes.

Quantitative Comparator Evidence for 2-(4-Fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide


Scaffold-Level Differentiation: 2,3-Disubstituted Pyrazine Core Versus 2,5,6-Trisubstituted Pyrazine Zika Virus Protease Inhibitors

The compound's 2,3-disubstituted pyrazine core is structurally distinct from the 2,5,6-trisubstituted pyrazine series that has been characterized in primary literature as allosteric inhibitors of Zika virus NS2B-NS3 protease. The lead compound from the 2,5,6-trisubstituted series (compound 47) achieved an IC₅₀ of 130 nM against ZVpro and a cellular EC₆₈ of 300–600 nM [1]. The target compound features a furan-3-yl group at position 3 and an acetamidomethyl linker at position 2 of the pyrazine ring, which creates different steric and electronic constraints on binding relative to the trisubstituted series [2]. No direct head-to-head comparison data between these two scaffold classes have been published.

Zika virus Flavivirus protease Pyrazine scaffold

Linker Atom Differentiation: Methylene-Linked 4-Fluorophenylacetyl vs. Thioether-Linked 4-Fluorophenyl Analog

The closest commercially available analog differs by a single atom substitution: 2-((4-fluorophenyl)thio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide replaces the methylene carbon (CH₂) in the acetyl linker with a sulfur atom (S) . The target compound (methylene linker, MW 311.32) and the thioether analog (MW 327.38) have a mass difference of 16.06 Da. The calculated partition coefficient (clogP) for the target compound is 2.46, whereas the thioether analog is predicted to have higher lipophilicity due to the sulfur atom [1]. No head-to-head biochemical or cellular activity data are publicly available for either compound.

Linker chemistry SAR Metabolic stability

Side Chain Differentiation: 4-Fluorophenylacetyl vs. Indolylacetyl Analog

A structurally related congener, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, replaces the 4-fluorophenyl moiety with an indole group and has been described as an FGFR tyrosine kinase inhibitor acting through ATP-binding site engagement . No quantitative IC₅₀ data for the indole analog were retrievable from the public domain at the time of this analysis. The target compound's 4-fluorophenylacetyl side chain is expected to have different hydrogen-bond acceptor/donor profiles and π-stacking geometry compared to the indole-bearing analog, but differential pharmacological activity has not been experimentally quantified.

Kinase inhibitor FGFR Side chain SAR

Physicochemical Differentiation: Drug-Likeness Metrics vs. Congeneric Analogs

The target compound exhibits physicochemical properties that meet Lipinski's Rule of Five criteria: MW 311.32 (<500), clogP 2.46 (<5), 1 hydrogen bond donor (<5), and 6 hydrogen bond acceptors (<10) [1]. Its topological polar surface area (tPSA) of 58.22 Ų places it within the range typical for orally bioavailable CNS-penetrant compounds (<90 Ų). This distinguishes it from higher-MW analogs such as tert-butyl 4-[({[3-(furan-3-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate (MW 402.5), which exceeds 400 Da and introduces additional rotatable bonds [2]. The low number of rotatable bonds (5 based on SMILES analysis) suggests relatively constrained conformational flexibility, which can be advantageous for target selectivity.

Drug-likeness Lipinski Physicochemical profiling

Purity and Reproducibility Baseline vs. Research-Grade Benchmark

The compound is supplied at a standard research-grade purity of ≥95% . This purity level is consistent with industry norms for exploratory chemical biology and early-stage medicinal chemistry. While no formal batch-to-batch reproducibility data are publicly available, the 95% purity threshold defines the baseline for reliable assay performance. By comparison, higher-purity (>98%) reference standards for drug candidates typically command a cost premium and may not be necessary for initial screening campaigns [1]. The typical purity is adequate for most in vitro biochemical and cellular profiling applications, provided that orthogonal analytical verification (e.g., LC-MS, ¹H NMR) is conducted upon receipt [1].

Purity Quality control Reproducibility

Application Scenarios for 2-(4-Fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034430-98-1) Based on Existing Evidence


Scaffold-Hopping and Core-Diversification in Antiviral Drug Discovery Programs Targeting Flavivirus NS2B-NS3 Protease

Given the precedent for pyrazine-based allosteric inhibition of Zika virus NS2B-NS3 protease (IC₅₀ 130 nM for 2,5,6-trisubstituted series; cellular EC₆₈ 300–600 nM) [1], this 2,3-disubstituted pyrazine scaffold offers a structurally orthogonal starting point for scaffold-hopping campaigns. Its distinct substitution topology may access allosteric binding poses not attainable by the trisubstituted series, and its favorable physicochemical profile (clogP 2.46, tPSA 58.22 Ų) supports further optimization toward antiviral leads.

Comparative SAR Studies of Linker Atom Effects on Target Engagement and ADME Properties

The compound can serve as the methylene-linker reference point in systematic SAR studies comparing bioactivity and stability across linker variants, including the thioether analog (2-((4-fluorophenyl)thio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide) [1]. Head-to-head comparative profiling of metabolic stability (e.g., microsomal half-life), permeability (PAMPA/Caco-2), and target binding (SPR/ITC) between these two analogs would address a critical gap in the current evidence base and inform linker optimization strategies for this chemotype.

Hit-Expansion Library Synthesis for Underexplored Kinase or Epigenetic Target Space

The compound's congeneric series includes analogs annotated as FGFR tyrosine kinase inhibitors (indolylacetyl variant) [1]. This compound can be deployed as a core building block in a focused library where the 4-fluorophenylacetyl side chain is diversified to explore selectivity across the kinome or against bromodomain-containing epigenetic readers. The 95% purity specification is adequate for initial biochemical screening, with follow-up re-synthesis or repurification recommended for confirmed hits.

Computational Docking and Pharmacophore Modeling for Virtual Screening Campaigns

With its defined 3D structure, moderate molecular weight (311.32 Da), and low rotatable bond count [1], the compound is well-suited as a query molecule in ligand-based pharmacophore searches or as a docking input for structure-based virtual screening against crystallographically characterized targets (e.g., NS2B-NS3 protease, FGFR kinase domain). Its calculated properties are compatible with commercial compound library filters, making it a practical starting point for in silico hit identification workflows.

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